1-(5-Chloro-2-thienyl)propan-1-one
Overview
Description
“1-(5-Chloro-2-thienyl)propan-1-one” is a chemical compound with the molecular formula C7H7ClOS . It has a molecular weight of 174.65 g/mol. The compound is also known by its synonyms such as “1-(5-chlorothiophen-2-yl)propan-1-one” and "1-Propanone, 1-(5-chloro-2-thienyl)-2-" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string representation of the molecule is “InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3” and the canonical SMILES representation is "CC(C(=O)C1=CC=C(S1)Cl)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 203.69 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 203.0171628 g/mol . The topological polar surface area is 57.3 Ų .Scientific Research Applications
Pharmacology: Chiral Drug Intermediates
“1-(5-Chloro-2-thienyl)propan-1-one” is utilized in the synthesis of chiral drug intermediates. Chirality is a key factor in the efficacy and safety of many therapeutic agents. Biocatalysis, which can involve the use of this compound, is employed to produce drugs with high enantio-, chemo-, and regio-selectivities . This process is crucial for creating intermediates used in medications for conditions such as depression and incontinence .
Material Science: Synthesis of High-Value Chemicals
In material science, this compound serves as a precursor in the synthesis of complex molecules, including high-value-added chemicals. Its role in the development of new materials with specific optical properties is significant, as it can be transformed into various enantiomerically pure substances .
Chemical Synthesis: Production of Enantiomerically Pure Compounds
The compound is instrumental in chemical synthesis, where it’s used to produce optically active substances. The ability to create single enantiomers is increasingly important in the development of pharmaceuticals and agrochemicals, where “1-(5-Chloro-2-thienyl)propan-1-one” can be used as a starting material or intermediate .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, “1-(5-Chloro-2-thienyl)propan-1-one” may be used as a standard or reference compound in chromatographic analysis techniques. Its well-defined properties help in the calibration of instruments and validation of analytical methods .
Environmental Science: Study of Pollutants
This compound’s derivatives could be used in environmental science to study the behavior of thiophene-based pollutants in the ecosystem. Its chemical structure allows researchers to trace its interactions and transformations in various environmental conditions .
Biochemistry: Enzymatic Reactions
In biochemistry, “1-(5-Chloro-2-thienyl)propan-1-one” is used in enzymatic reactions to study the conversion of compounds under different conditions. It can act as a substrate for enzymes like alcohol dehydrogenases, which are used to produce optically active alcohols from ketones .
Agriculture: Pesticide and Herbicide Research
While direct applications in agriculture are not prominent, the compound’s role in the synthesis of chiral molecules could extend to the development of more effective and selective agrochemicals, such as pesticides and herbicides .
Food Industry: Flavor and Fragrance Agents
Though not commonly associated with the food industry, derivatives of “1-(5-Chloro-2-thienyl)propan-1-one” could potentially be used in the synthesis of flavor and fragrance agents, contributing to the creation of new aromatic compounds for food additives .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXZVAKERASYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292115 | |
Record name | 1-(5-chloro-2-thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-thienyl)propan-1-one | |
CAS RN |
32427-82-0 | |
Record name | 32427-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-chloro-2-thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.